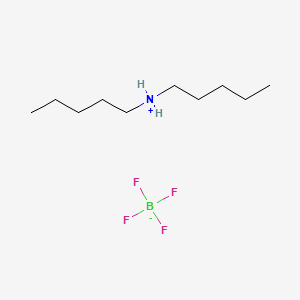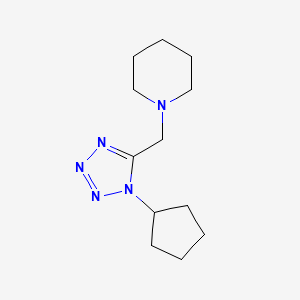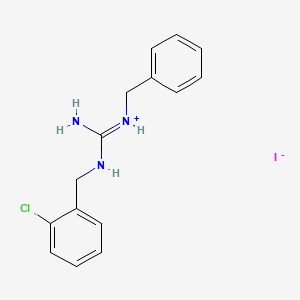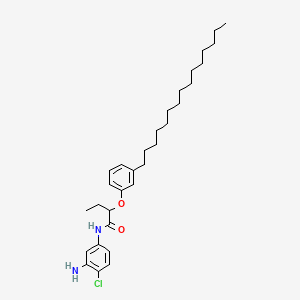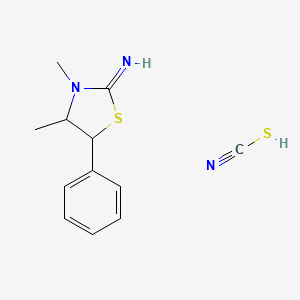
Thiadrine thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiadrine thiocyanate is an organic compound containing the functional group RSCNThis compound is part of the broader class of organic thiocyanates, which are known for their versatility in synthetic chemistry and their role as intermediates in the production of valuable sulfur-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of thiadrine thiocyanate typically involves the reaction of alkyl halides with alkali thiocyanates in aqueous media. For example, isopropyl thiocyanate can be synthesized by treating isopropyl bromide with sodium thiocyanate in boiling ethanol . Another method involves the reaction of sulfenyl thiosulfates with alkali metal cyanides to produce thiocyanates . Additionally, aryl thiocyanates can be synthesized using the Sandmeyer reaction, which combines copper (I) thiocyanate with diazonium salts .
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Thiadrine thiocyanate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to thiols.
Substitution: Nucleophilic substitution reactions can replace the thiocyanate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides, while nucleophilic substitution can produce a variety of substituted thiocyanates .
Scientific Research Applications
Thiadrine thiocyanate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of thiadrine thiocyanate involves its interaction with molecular targets and pathways within biological systems. For instance, this compound derivatives can inhibit specific enzymes or disrupt cellular processes, leading to their antibacterial or anticancer effects . The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Thiadrine thiocyanate can be compared with other sulfur-containing compounds such as:
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Isothiocyanates: These compounds are isomers of thiocyanates and have similar chemical properties but different reactivity and applications.
Uniqueness
This compound stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry .
Properties
CAS No. |
24702-95-2 |
|---|---|
Molecular Formula |
C12H15N3S2 |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
3,4-dimethyl-5-phenyl-1,3-thiazolidin-2-imine;thiocyanic acid |
InChI |
InChI=1S/C11H14N2S.CHNS/c1-8-10(14-11(12)13(8)2)9-6-4-3-5-7-9;2-1-3/h3-8,10,12H,1-2H3;3H |
InChI Key |
WNDFVBQJYJRMQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(SC(=N)N1C)C2=CC=CC=C2.C(#N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






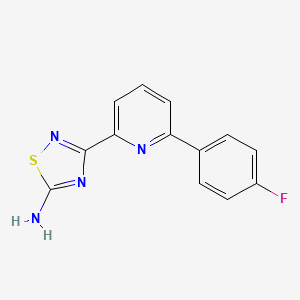
![2-Naphthalenesulfonamide, 6,7-bis[(phenylsulfonyl)oxy]-](/img/structure/B13757037.png)
![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9ci)](/img/structure/B13757040.png)

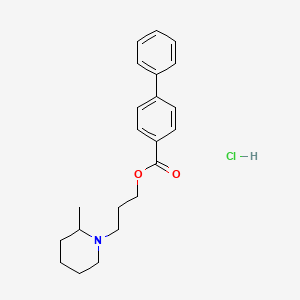
![N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide](/img/structure/B13757063.png)
